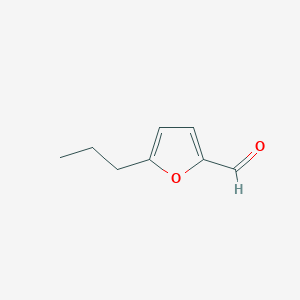

5-Propylfuran-2-carbaldehyde

Description

Properties

IUPAC Name |

5-propylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUAYAKBONDNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424689 | |

| Record name | 5-propylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14497-27-9 | |

| Record name | 5-propylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Propylfuran-2-carbaldehyde from 2-Propylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-propylfuran-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from 2-propylfuran. This document details the prevalent synthetic methodology, the Vilsmeier-Haack reaction, and presents an alternative synthetic route. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Furan derivatives are key structural motifs in a wide array of pharmaceuticals and biologically active compounds. The formylation of furans, particularly the introduction of a carbaldehyde group at the 5-position of a 2-substituted furan, provides a versatile handle for further chemical transformations. 5-Propylfuran-2-carbaldehyde is a key intermediate for the synthesis of more complex molecules. The primary method for this transformation is the Vilsmeier-Haack reaction, an electrophilic aromatic substitution that utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[1][2] This guide will focus on the practical application of this reaction to 2-propylfuran.

Synthetic Methodologies

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

The overall transformation is as follows:

Reaction Scheme:

Reaction Mechanism:

The mechanism of the Vilsmeier-Haack reaction involves two main stages:

-

Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich furan ring of 2-propylfuran attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate affords the final product, 5-propylfuran-2-carbaldehyde.

Alternative Synthetic Route

An alternative, documented synthesis of 5-propylfuran-2-carbaldehyde has been reported, providing a validated method with a reported yield and characterization data. This method utilizes a nickel-catalyzed cross-coupling reaction.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Propylfuran (General Procedure)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of furan and other electron-rich aromatic compounds. Researchers should optimize the reaction conditions for their specific setup.

Materials:

-

2-Propylfuran

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Reaction with 2-Propylfuran: Dissolve 2-propylfuran (1.0 equivalent) in anhydrous dichloromethane. Add the 2-propylfuran solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure 5-propylfuran-2-carbaldehyde.

Alternative Synthesis of 5-Propylfuran-2-carbaldehyde

The following protocol is adapted from a patented procedure.

Materials:

-

A suitable starting furan derivative (as described in the patent)

-

Bis(acetylacetonate)nickel(II) [Ni(acac)₂]

-

Diallyl ether

-

Ethyl magnesium chloride (2M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flask charged with a stir bar, add the starting furan derivative (1.0 eq) and Ni(acac)₂ (0.06 eq). Evacuate the vessel and backfill with argon.

-

Reagent Addition: Add dry THF, followed by diallyl ether (1.0 eq). Stir the mixture for 5 minutes and then cool to -30 °C.

-

Grignard Addition: Add ethyl magnesium chloride (2.0 eq) dropwise. Stir the resulting yellow solution at -30 °C for 1 hour.

-

Quenching and Workup: Add 1N HCl and allow the mixture to warm to room temperature, stirring for 1 hour. Add dichloromethane, agitate, and separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent and chromatograph the residue on silica gel (15:1 hexanes/ethyl acetate) to yield 5-propylfuran-2-carbaldehyde as a yellow oil.[4]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 5-propylfuran-2-carbaldehyde.

Table 1: Reaction Conditions and Yield

| Synthesis Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Vilsmeier-Haack | 2-Propylfuran, DMF, POCl₃ | Dichloromethane | 0 to RT | 2-4 | Not Reported | General Method |

| Alternative Synthesis | Furan derivative, Ni(acac)₂, Diallyl ether, EtMgCl | THF | -30 to RT | 1 | 83 | [4] |

Table 2: Product Characterization Data for 5-Propylfuran-2-carbaldehyde

| Spectroscopic Data | Chemical Shift (δ ppm) or Value |

| ¹H NMR (300 MHz, CDCl₃) | |

| Aldehyde (-CHO) | 9.51 (s, 1H) |

| Furan Ring (H-3) | 7.16 (d, J = 4.5 Hz, 1H) |

| Furan Ring (H-4) | 6.23 (d, J = 4.5 Hz, 1H) |

| Propyl (-CH₂-) | 2.69 (t, J = 7.5 Hz, 2H) |

| Propyl (-CH₂-) | 1.72 (m, 2H) |

| Propyl (-CH₃) | 0.97 (t, J = 7.5 Hz, 3H) |

| ¹³C NMR (75 MHz, CDCl₃) | |

| Aldehyde (C=O) | 176.9 |

| Furan Ring (C-5) | 163.9 |

| Furan Ring (C-2) | 151.8 |

| Furan Ring (C-3) | 123.5 |

| Furan Ring (C-4) | 108.7 |

| Propyl (-CH₂-) | 30.3 |

| Propyl (-CH₂-) | 20.9 |

| Propyl (-CH₃) | 13.6 |

| Data obtained from the alternative synthesis method.[4] |

Conclusion

References

Spectroscopic and Methodological Profile of 5-Propylfuran-2-carbaldehyde (CAS 14497-27-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of 5-Propylfuran-2-carbaldehyde (CAS Number: 14497-27-9), a furan derivative of interest in various chemical and potentially biological research areas. While furan-containing compounds are known for a wide range of biological activities, specific data for this particular molecule is limited in the public domain.[1][2] This document compiles available experimental data, outlines a detailed synthesis protocol, and provides context on the general significance of this class of compounds.

Chemical and Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 5-Propylfuran-2-carbaldehyde. It is important to note that while experimental Nuclear Magnetic Resonance (NMR) data is available, specific experimental Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data for this compound could not be sourced from the public domain during the compilation of this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data have been reported in the context of its synthesis.[3]

Table 1: ¹H NMR Spectroscopic Data of 5-Propylfuran-2-carbaldehyde [3]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.51 | s | - | Aldehyde H |

| 7.16 | d | 4.5 | Furan Ring H |

| 6.23 | d | 4.5 | Furan Ring H |

| 2.69 | t | 7.5 | -CH₂- (α to furan) |

| 1.72 | m | - | -CH₂- (β to furan) |

| 0.97 | t | 7.5 | -CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data of 5-Propylfuran-2-carbaldehyde [3]

| Chemical Shift (δ, ppm) | Assignment |

| 176.9 | C=O (Aldehyde) |

| 163.9 | Furan Ring C |

| 151.8 | Furan Ring C |

| 123.5 | Furan Ring C |

| 108.7 | Furan Ring C |

| 30.3 | -CH₂- (α to furan) |

| 20.9 | -CH₂- (β to furan) |

| 13.6 | -CH₃ |

Solvent: CDCl₃, Frequency: 75 MHz

Experimental Protocols

Synthesis of 5-Propylfuran-2-carbaldehyde[3]

A detailed experimental protocol for the synthesis of 5-Propylfuran-2-carbaldehyde has been described.[3] The following is a summary of the reported procedure.

Materials:

-

CMFDBA 6 (1.013 g, 3.687 mmol)

-

bis(acetylacetonate)nickel(II) (Ni(acac)₂, 56 mg, 0.22 mmol)

-

Dry Tetrahydrofuran (THF, 20 mL)

-

Diallyl ether (0.45 mL, 0.36 g, 3.7 mmol)

-

Ethyl magnesium chloride (2M in THF, 3.70 mL, 7.40 mmol)

-

1N Hydrochloric acid (HCl, 100 mL)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

-

Hexanes/ethyl acetate (15:1)

Procedure:

-

A flask is charged with CMFDBA 6 and Ni(acac)₂ under an inert argon atmosphere.

-

Dry THF and diallyl ether are added, and the mixture is stirred for 5 minutes.

-

The mixture is cooled to -30 °C.

-

Ethyl magnesium chloride is added dropwise, and the resulting solution is stirred at -30 °C for 1 hour.

-

1N HCl is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried over Na₂SO₄.

-

The solvent is evaporated, and the residue is purified by column chromatography on silica gel using a 15:1 mixture of hexanes and ethyl acetate to yield 5-Propylfuran-2-carbaldehyde as a yellow oil (83% yield).

Biological Context and Potential Relevance

While no specific signaling pathways involving 5-Propylfuran-2-carbaldehyde have been documented in the available literature, the furan scaffold is a common motif in a wide range of biologically active compounds.[1][2] Derivatives of furan have been reported to exhibit diverse pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2][4] The biological effects of these compounds are often attributed to the electron-rich nature of the furan ring, which can participate in various interactions with biological macromolecules.[2]

The workflow for investigating the biological activity of a novel furan derivative like 5-Propylfuran-2-carbaldehyde would typically involve a series of in vitro and in vivo studies.

This generalized workflow illustrates the logical progression from the synthesis and characterization of a compound to comprehensive in vitro and in vivo studies aimed at elucidating its biological activity and mechanism of action. Future research on 5-Propylfuran-2-carbaldehyde would likely follow such a path to determine its potential therapeutic applications.

References

Technical Guide: Physical Properties of 5-Propyl-2-Furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propyl-2-furaldehyde is a furan derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a summary of the available physical property data for 5-propyl-2-furaldehyde, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound in the public domain, some properties are estimated based on structurally similar compounds.

Core Physical Properties

| Physical Property | Value | Source/Notes |

| Molecular Formula | C₈H₁₀O₂ | |

| Molecular Weight | 138.17 g/mol | |

| Physical Form | Liquid (presumed) | |

| Boiling Point | Not available. Estimated to be higher than 5-ethyl-2-furaldehyde (79-81 °C at 12 mmHg). | |

| Melting Point | Not available. Likely below room temperature as it is described as a liquid. | |

| Density | Not available. For comparison, the density of 5-ethyl-2-furaldehyde is 1.055 g/mL at 25 °C. | |

| Refractive Index | Not available. For comparison, the refractive index of 5-ethyl-2-furaldehyde is n20/D 1.522. | |

| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents like ethanol, ether, and acetone, similar to other furaldehydes. | [1][2] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of 5-propyl-2-furaldehyde.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of the substance.[3][4][5][6]

Apparatus:

-

Thiele tube or other heating bath (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Place a few drops of 5-propyl-2-furaldehyde into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature at which a continuous stream of bubbles is observed. This is the approximate boiling point.

-

To obtain a more accurate reading, stop heating and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point of the substance.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.[7][8][9][10][11]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 5-propyl-2-furaldehyde at the same temperature, insert the stopper, wipe dry, and weigh it (m₃).

-

The density of the liquid (ρ_liquid) can be calculated using the following formula: ρ_liquid = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance.[12][13][14][15][16]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Turn on the Abbe refractometer and the attached light source.

-

Use the constant temperature water bath to circulate water through the refractometer to maintain a constant temperature (typically 20°C).

-

Open the prism of the refractometer and clean the surfaces with a soft tissue and a suitable solvent (e.g., ethanol or acetone).

-

Place a few drops of 5-propyl-2-furaldehyde onto the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is visible, adjust the compensator to remove it.

-

Read the refractive index value from the scale.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for determining solubility.[17][18][19][20][21]

Apparatus:

-

Test tubes

-

Graduated cylinders or pipettes

-

Balance

-

Vortex mixer or shaker

-

Water bath (for temperature control)

Procedure:

-

Qualitative Assessment:

-

Add approximately 1 mL of a chosen solvent (e.g., water, ethanol, hexane) to a test tube.

-

Add a small, known amount (e.g., 10 mg) of 5-propyl-2-furaldehyde to the test tube.

-

Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved material. Classify as soluble, partially soluble, or insoluble.

-

-

Semi-Quantitative Assessment (Shake-Flask Method):

-

Prepare a series of vials with a fixed volume of the solvent (e.g., 5 mL of water).

-

Add increasing, accurately weighed amounts of 5-propyl-2-furaldehyde to each vial.

-

Seal the vials and place them in a shaker bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand and any undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant of each vial.

-

Analyze the concentration of the dissolved 5-propyl-2-furaldehyde in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The solubility is the concentration of the saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a novel chemical compound like 5-propyl-2-furaldehyde.

Caption: Workflow for the physical characterization of 5-propyl-2-furaldehyde.

References

- 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. byjus.com [byjus.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uoanbar.edu.iq [uoanbar.edu.iq]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chm.uri.edu [chm.uri.edu]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 14. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. ucc.ie [ucc.ie]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. education.com [education.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. webs.anokaramsey.edu [webs.anokaramsey.edu]

A Comprehensive Technical Guide on the Natural Occurrence of 5-Alkylfuran-2-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 5-alkylfuran-2-carbaldehydes, a class of furan derivatives found in various natural and processed materials. The guide details their presence in food matrices, quantitative data, and the analytical methodologies employed for their detection and quantification. Additionally, it explores their formation pathways and known biological activities, offering valuable insights for professionals in research and drug development.

Natural Occurrence and Formation

5-Alkylfuran-2-carbaldehydes are heterocyclic organic compounds characterized by a furan ring substituted with a formyl group at the C2 position and an alkyl group at the C5 position. While some furan derivatives are found in natural products like essential oils, 5-alkylfuran-2-carbaldehydes are most prominently formed during the thermal processing of food.[1][2][3]

The primary formation routes include:

-

Maillard Reaction: The reaction between reducing sugars and amino acids under heat is a significant source of these compounds.

-

Carbohydrate Degradation: The thermal degradation of carbohydrates, including ascorbic acid (Vitamin C), contributes to their formation.[4]

-

Lipid Oxidation: The oxidation and degradation of lipids, particularly polyunsaturated fatty acids, can also lead to the generation of alkylfurans.[1] For instance, 2-pentylfuran, an alkylfuran, is known to originate from the secondary oxidation of monohydroperoxides.[1]

These compounds are commonly detected in a wide array of thermally treated food products, such as:

The presence of these compounds is a concern due to the classification of the parent compound, furan, as a possible human carcinogen by the International Agency for Research on Cancer (IARC).[4]

Quantitative Data

The concentration of 5-alkylfuran-2-carbaldehydes and related alkylfurans in food can vary significantly depending on the food matrix and processing conditions. The following table summarizes reported quantification data.

| Compound Family | Food Matrix | Method | Limit of Quantification (LOQ) | Reported Levels | Reference |

| Furan & Alkylfurans | Baby Food, Cereals | HS/SPME-GC-MS | 5 µg/kg | - | [2][3] |

| Furan & Alkylfurans | Fruit Juices, Infant Formula | SPME-GC-MS | 5 µg/kg | - | [2] |

| Furan & Alkylfurans | Coffee | HS-GC-MS | 200 µg/kg | 2-Methylfuran: 1328 µg/kg | [2][3] |

| Furan & Alkylfurans | Various Foods | SPME-GC-MS/MS | 0.003 to 3.571 ng/g | - | [1] |

Note: Data often includes a range of alkylfurans, not exclusively 5-alkylfuran-2-carbaldehydes, as they are typically analyzed as a group.

Experimental Protocols

The analysis of volatile and trace-level 5-alkylfuran-2-carbaldehydes in complex food matrices requires sensitive and specific analytical methods. The most common techniques are Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

This is a widely used method for its sensitivity in detecting low concentration levels.[4]

Sample Preparation:

-

Weigh a specific amount of the homogenized food sample (e.g., 1-5 g) into a headspace vial.[1]

-

For solid or semi-solid samples, add a saturated NaCl solution (e.g., 5-9 mL) to facilitate the release of volatile compounds.[1]

-

Add isotopically labeled internal standards for accurate quantification via isotope dilution.[2][5]

Extraction Protocol:

-

Equilibration: Incubate the vial at a controlled temperature (e.g., 35 °C) for a set time (e.g., 15 minutes) with agitation.[1]

-

Extraction: Expose an SPME fiber to the headspace above the sample.

-

Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes (e.g., 1-3 minutes at 280 °C).[1][4]

GC-MS/MS Analysis:

-

Gas Chromatograph (GC):

-

Column: An Equity-1 or HP-5MS capillary column is effective for separating furan isomers like 2-ethylfuran and 2,5-dimethylfuran.[1][5]

-

Carrier Gas: Helium at a constant flow (e.g., 0.7 mL/min).[5]

-

Oven Program: A temperature gradient is applied to separate the compounds, for example: start at 40°C, hold for 5 min, ramp to 200°C at 20°C/min, then ramp to 250°C.[5]

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI).

-

Detection: Multiple Reaction Monitoring (MRM) mode for tandem MS (MS/MS) provides high selectivity and sensitivity.[1] Single Ion Monitoring (SIM) can also be used.[4]

-

Identification: Confirmed by matching retention times and ion ratios with those of certified standards.[5]

-

Visualizations

Caption: HS-SPME-GC-MS workflow for 5-alkylfuran-2-carbaldehyde analysis.

Caption: Key formation pathways of 5-alkylfuran-2-carbaldehydes during food processing.

Biological Activity

The furan scaffold is a crucial structural motif present in many biologically active compounds and natural products.[6][7] While research on the specific biological activities of 5-alkylfuran-2-carbaldehydes is part of the broader investigation into furan derivatives, related compounds have demonstrated a range of pharmacological effects.

For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a related furan compound, have been synthesized and studied for:

-

Anticancer Activity: Some derivatives have shown cytotoxicity against cancer cell lines such as HeLa.[6][8]

-

Antibacterial Activity: Certain furan derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[6][8] For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate, isolated from Streptomyces sp., showed interesting activity against Staphylococcus aureus.[6]

The biological potential of the furan nucleus makes its derivatives, including 5-alkylfuran-2-carbaldehydes, a subject of interest for medicinal chemistry and drug development.[7] However, the potential toxicity associated with furan necessitates a thorough risk assessment of their presence in the human diet.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 7. ijabbr.com [ijabbr.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted furan-2-carbaldehydes are a class of heterocyclic organic compounds that have garnered significant attention in the field of medicinal chemistry and drug development. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold. Substitution at the C5 position allows for the introduction of a wide variety of functional groups, enabling the modulation of the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of these compounds, with a focus on their potential as anticancer and antimicrobial agents.

The furan nucleus is a structural motif present in numerous natural products and synthetic compounds with diverse biological activities.[1][2] The electron-rich nature of the furan ring allows for various chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents.[2] The aldehyde group at the C2 position is a key functional handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

Synthesis of 5-Substituted Furan-2-Carbaldehydes

The synthesis of 5-substituted furan-2-carbaldehydes can be achieved through various synthetic routes, often starting from commercially available furan or furfural. Key strategies include electrophilic substitution, cross-coupling reactions, and modifications of pre-existing furan derivatives.

General Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling

This protocol describes a common method for the synthesis of 5-aryl-furan-2-carbaldehydes.

Materials:

-

5-Bromofuran-2-carbaldehyde

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of 5-bromofuran-2-carbaldehyde (1 equivalent) and the corresponding arylboronic acid (1.2 equivalents) in 1,4-dioxane, add K₂CO₃ (2 equivalents) and Pd(PPh₃)₄ (0.05 equivalents).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Microwave-Assisted Synthesis of Furfurylidene Derivatives

This protocol outlines a rapid and efficient method for the synthesis of furfurylidene derivatives from 5-substituted furan-2-carbaldehydes.[3]

Materials:

-

5-Substituted furan-2-carbaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Base catalyst (e.g., piperidine)

-

Solvent (e.g., ethanol)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, dissolve the 5-substituted furan-2-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine.

-

Seal the vessel and irradiate in a microwave reactor at a specified temperature and time (e.g., 100 °C for 5-10 minutes).[3]

-

After cooling, the product often precipitates from the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent if necessary.

-

Confirm the structure of the product using spectroscopic techniques.

Chemical Properties and Characterization

5-Substituted furan-2-carbaldehydes are typically crystalline solids or oils with characteristic spectroscopic features.

Spectroscopic Data:

-

¹H NMR: The aldehyde proton typically appears as a singlet in the range of δ 9.5-9.7 ppm. The furan ring protons exhibit characteristic coupling patterns.

-

¹³C NMR: The carbonyl carbon of the aldehyde group resonates at approximately δ 175-180 ppm. The signals for the furan ring carbons are also observed in their expected regions.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is typically observed around 1670-1700 cm⁻¹.

Biological Activities and Applications in Drug Development

5-Substituted furan-2-carbaldehydes and their derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 5-substituted furan-2-carbaldehyde derivatives against various cancer cell lines.[1][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][5]

Table 1: In Vitro Anticancer Activity of Selected 5-Substituted Furan-2-Carbaldehyde Derivatives

| Compound | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 5-(4-Nitrophenyl) | MCF-7 | 4.06 | [4] |

| 2 | 5-(3,4-Dimethoxyphenyl) | MCF-7 | 2.96 | [4] |

| 3 | 5-(1,3-Benzothiazol-2-yl) derivative | HuTu80 | 13.36 | [3][6] |

| 4 | 5-(1-Naphthyl) derivative | LNCaP | 7.69 | [3] |

Mechanism of Action: Induction of Apoptosis

One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] This can occur through the intrinsic (mitochondrial) pathway.

Antimicrobial Activity

Derivatives of 5-substituted furan-2-carbaldehydes have also shown promising activity against a range of bacterial and fungal pathogens.[3][7][8] The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: In Vitro Antimicrobial Activity of Selected 5-Substituted Furan-2-Carbaldehyde Derivatives

| Compound | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 5 | 5-Nitro (as Nitrofurantoin) | Staphylococcus aureus | 1-25 | [3] |

| 6 | N-(4-bromophenyl)carboxamide | Acinetobacter baumannii (CRAB) | 6.25 | [7] |

| 7 | N-(4-bromophenyl)carboxamide | Klebsiella pneumoniae (CRKP) | 6.25 | [7] |

| 8 | N-(4-bromophenyl)carboxamide | Enterobacter cloacae (CREC) | 6.25 | [7] |

Experimental Workflow for Synthesis and Biological Evaluation

The development of new 5-substituted furan-2-carbaldehyde derivatives as potential therapeutic agents follows a structured workflow from synthesis to biological testing.

Conclusion

5-Substituted furan-2-carbaldehydes represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Their derivatives have demonstrated significant potential as both anticancer and antimicrobial drugs. The ability to readily modify the substituent at the 5-position allows for the fine-tuning of their biological activity and pharmacokinetic properties. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential. This guide provides a foundational understanding for researchers and scientists to explore this promising class of compounds in their drug discovery endeavors.

References

- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrti.org [ijrti.org]

An In-depth Technical Guide to 5-Propylfuran-2-carbaldehyde Derivatives and Analogs for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds and natural products. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry. Among the diverse range of furan-containing molecules, 5-propylfuran-2-carbaldehyde and its derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their applications in drug discovery and development.

Synthetic Strategies

The synthesis of 5-propylfuran-2-carbaldehyde serves as a crucial starting point for the generation of a diverse library of derivatives. A common and effective method involves a nickel-catalyzed cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Propylfuran-2-carbaldehyde

This protocol outlines a representative synthesis of the core scaffold.

Materials:

-

5-Chloromethylfuran-2-carbaldehyde (CMFC)

-

bis(acetylacetonate)nickel(II) [Ni(acac)₂]

-

Allyl ether

-

Ethylmagnesium chloride (2M in THF)

-

Tetrahydrofuran (THF), dry

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

A reaction flask is charged with CMFC, Ni(acac)₂, and a stir bar.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon).

-

Dry THF and diallyl ether are added to the flask.

-

The mixture is stirred for 5 minutes and then cooled to -30 °C.

-

Ethylmagnesium chloride solution is added dropwise, and the resulting solution is stirred at -30 °C for 1 hour.

-

The reaction is quenched by the addition of 1N HCl, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Dichloromethane is added, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield 5-propylfuran-2-carbaldehyde as a yellow oil.

The aldehyde functionality of 5-propylfuran-2-carbaldehyde is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives. These transformations include, but are not limited to, oxidation to the corresponding carboxylic acid, reduction to the alcohol, and various condensation reactions to form imines, oximes, and hydrazones.

Biological Activities and Quantitative Data

Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated significant potential in various therapeutic areas, most notably as anticancer and antimicrobial agents. The following tables summarize the quantitative biological data for selected analogs.

Anticancer Activity

The cytotoxic effects of furan-2-carbaldehyde derivatives have been evaluated against various cancer cell lines, with IC₅₀ values indicating their potency.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | Thiosemicarbazone | HuTu80 (duodenal) | 13.36 | [1] |

| 2 | Thiosemicarbazone | LNCaP (prostate) | 7.69 | [1] |

| 3 | Thiosemicarbazone | LNCaP (prostate) | 13.31 | [1] |

| 4 | 1,4-Dihydropyridine | HeLa (cervical) | 3.6 | [2] |

| 5 | 1,4-Dihydropyridine | MCF-7 (breast) | 5.2 | [2] |

| 6 | 1,4-Dihydropyridine | HeLa (cervical) | 2.3 | [2] |

| 7 | 1,4-Dihydropyridine | MCF-7 (breast) | 5.7 | [2] |

Antimicrobial Activity

Several furan-2-carbaldehyde derivatives have shown promising activity against various microbial strains. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 8 | Thiosemicarbazone | Staphylococcus aureus | 1 | [1] |

| 9 | Furoyl Morpholine | Cryptococcus neoformans | - | |

| 10 | Furoyl Thiomorpholine | Cryptococcus neoformans | - |

Experimental Protocols for Biological Assays

Standardized protocols are essential for the reproducible evaluation of the biological activity of newly synthesized compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and optimization. While the exact signaling pathways for many 5-propylfuran-2-carbaldehyde derivatives are still under investigation, molecular docking studies and analysis of structure-activity relationships (SAR) provide valuable insights.

Potential Anticancer Mechanisms

Several furan derivatives have been shown to target key proteins involved in cancer cell proliferation and survival.

References

A Theoretical and Methodological Guide to the Stability of 5-Propylfuran-2-carbaldehyde

Introduction

5-Propylfuran-2-carbaldehyde is a furan derivative with potential applications in flavor chemistry, pharmaceuticals, and as a biofuel intermediate. The stability of such molecules is a critical parameter that influences their synthesis, storage, and application. Degradation can lead to loss of efficacy, formation of undesirable byproducts, and potential toxicity.[1][2] This guide outlines a comprehensive approach to studying the stability of 5-propylfuran-2-carbaldehyde through theoretical calculations and experimental validation.

Furan and its derivatives are known to be susceptible to degradation under various conditions, including thermal stress, light exposure, and acidic environments.[3][4] The substituents on the furan ring, such as the propyl and aldehyde groups in the target molecule, are expected to significantly influence its stability and reactivity.[5][6]

References

- 1. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 5-Alkylfurfural Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Alkylfurfural compounds, a class of furan derivatives characterized by an alkyl group at the 5-position of the furan ring, have garnered significant attention in recent years due to their diverse biological activities and potential applications in drug development. These compounds, often derived from renewable biomass sources, present a promising scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive literature review of 5-alkylfurfural compounds, with a focus on their synthesis, biological evaluation, and underlying mechanisms of action.

Chemical Properties and Synthesis

5-Alkylfurfurals are typically oily liquids with characteristic odors. Their chemical reactivity is largely dictated by the furan ring and the aldehyde functional group. The synthesis of these compounds can be achieved through various routes, often starting from biomass-derived carbohydrates.

A key intermediate in the synthesis of many 5-alkylfurfurals is 5-(hydroxymethyl)furfural (5-HMF), which is readily obtained from the dehydration of hexose sugars like fructose and glucose.[1][2] 5-HMF can then be converted to other 5-alkylfurfurals through various chemical transformations. For instance, 5-methylfurfural can be synthesized from the reduction of 5-(chloromethyl)furfural, which is in turn derived from 5-HMF.[3] Another route to 5-methylfurfural involves the direct dehydration of 6-deoxyhexoses like rhamnose.[4][5]

Longer-chain 5-alkylfurfurals can be synthesized through methods such as the reaction of furfural with Grignard reagents followed by hydrogenation, or through Friedel-Crafts acylation of furan followed by reduction of the resulting ketone.[6][7] Cross-coupling reactions have also been employed to introduce aryl and other functional groups at the 5-position of the furan ring.[8]

Biological Activities and Mechanisms of Action

5-Alkylfurfural compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. The nature and length of the alkyl chain, as well as the presence of other substituents on the furan ring, can significantly influence their biological potency.

Antioxidant Activity

Many 5-alkylfurfural derivatives have demonstrated notable antioxidant properties. 5-HMF, for example, has been shown to scavenge free radicals and inhibit lipid peroxidation.[9][10] The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Anti-inflammatory Activity

The anti-inflammatory effects of 5-alkylfurfural compounds, particularly 5-HMF, have been extensively studied. 5-HMF has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5][11][12] The underlying mechanism involves the suppression of key inflammatory signaling pathways.

The anti-inflammatory action of 5-HMF is primarily mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathways.[4][11][12] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) is activated, triggering a downstream cascade that leads to the activation of these pathways and subsequent expression of pro-inflammatory genes. 5-HMF intervenes in this cascade, reducing the phosphorylation of key signaling proteins and inhibiting the translocation of NF-κB into the nucleus.

Caption: Simplified diagram of the anti-inflammatory signaling pathway of 5-HMF.

Antiproliferative Activity

Several 5-alkylfurfural derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][13] The antiproliferative activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. For example, an amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate showed potent activity against the HeLa cell line.[14]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various 5-alkylfurfural compounds.

Table 1: Antioxidant Activity of 5-Alkylfurfural Compounds

| Compound | Assay | IC50 / Activity | Reference |

| 5-Hydroxymethylfurfural (5-HMF) | DPPH Radical Scavenging | 17.80 ± 0.010% scavenging at 6.4 mM | [8] |

| 5-Hydroxymethylfurfural (5-HMF) | ABTS Radical Scavenging | 53.98 ± 0.016% scavenging at 6.4 mM | [8] |

| 5-HMF analogues (3d and 3b) | DPPH Radical Scavenging | 76.69% and 75.90% inhibition at 50 µg/mL | [15] |

Table 2: Antiproliferative Activity of 5-Alkylfurfural Compounds

| Compound | Cell Line | IC50 | Reference |

| 5-Hydroxymethylfurfural (5-HMF) | Oral adenosquamous carcinoma (CAL-27) | 68.81 ± 4.00 µg/mL | [8] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 µg/mL | [14] |

| 3,4-Dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-one | HCT-116 | 7.3 - 21.3 µM | [13] |

| 3,4-Dibromo-5-(tert-butyldiphenylsilyloxy)-furan-2(5H)-one | HCT-116 | 3.9 - 65.6 µM | [13] |

Table 3: Anti-inflammatory Activity of 5-Alkylfurfural Compounds

| Compound | Cell Line | Activity | Reference |

| 5-Hydroxymethylfurfural (5-HMF) | RAW 264.7 | Reduced NO, PGE2, TNF-α, IL-1β, IL-6 production at 31.5-126.0 µg/mL | [4] |

| Benzofuran derivative 1 | RAW 264.7 | IC50 for NO inhibition = 17.3 µM | |

| Benzofuran derivative 4 | RAW 264.7 | IC50 for NO inhibition = 16.5 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Synthesis of 5-Methylfurfural from 5-(Chloromethyl)furfural

Materials:

-

5-(Chloromethyl)furfural (CMF)

-

Stannous chloride (SnCl2)

-

Hydrochloric acid (HCl)

-

Benzene

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of stannous chloride in hydrochloric acid is prepared.

-

5-(Chloromethyl)furfural is added to the stannous chloride solution.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is extracted with benzene.

-

The combined organic layers are washed with water and dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 5-methylfurfural.[3]

DPPH Radical Scavenging Assay

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol or ethanol.

-

Prepare a fresh solution of DPPH in methanol or ethanol.

-

In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Ascorbic acid is used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.

MTT Assay for Antiproliferative Activity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Test compound

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO or another suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is calculated as a percentage of the untreated control cells.

-

The IC50 value (the concentration of the test compound that inhibits cell growth by 50%) is determined from a dose-response curve.

Anti-inflammatory Assay in RAW 264.7 Macrophages

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent for nitric oxide (NO) determination

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and other cytokines using specific ELISA kits according to the manufacturer's instructions.

-

-

The inhibitory effect of the test compound on NO and cytokine production is calculated relative to the LPS-stimulated control group.

Conclusion and Future Perspectives

5-Alkylfurfural compounds represent a versatile and promising class of bio-based molecules with significant potential in drug discovery. Their diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects, make them attractive candidates for the development of new therapeutic agents. The ease of their synthesis from renewable resources further enhances their appeal.

Future research should focus on expanding the library of 5-alkylfurfural derivatives with varying alkyl chain lengths and additional functional groups to establish a more comprehensive structure-activity relationship. Further elucidation of their mechanisms of action, including the identification of specific molecular targets, will be crucial for their advancement as clinical candidates. The development of more efficient and sustainable synthetic routes will also be vital for their large-scale production and commercialization. Overall, 5-alkylfurfural compounds hold great promise for the future of medicine and sustainable chemistry.

References

- 1. escholarship.org [escholarship.org]

- 2. [PDF] 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells | Semantic Scholar [semanticscholar.org]

- 3. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | 5-Hydroxymethylfurfural Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation [frontiersin.org]

- 12. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. updatepublishing.com [updatepublishing.com]

- 15. mdpi.com [mdpi.com]

The Genesis of a Bio-based Building Block: A Technical Guide to the Discovery and Synthesis of Furan-2-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Furan-2-carbaldehyde, commonly known as furfural, stands as a pivotal bio-based platform chemical, derived from the abundance of lignocellulosic biomass. Its journey from a curious byproduct of ant distillation to a versatile industrial solvent and precursor for a myriad of chemicals and fuels is a testament to the ingenuity of chemists and engineers over nearly two centuries. This technical guide delves into the historical milestones of its discovery and the evolution of its synthesis, providing detailed experimental protocols and quantitative data to support researchers in the field.

A Serendipitous Discovery and the Dawn of Biomass Chemistry

The story of furan-2-carbaldehyde begins in 1821 when the German chemist Johann Wolfgang Döbereiner first isolated a small sample of an oily, almond-scented substance as a byproduct of formic acid synthesis, which at the time involved the distillation of dead ants.[1] It was not until 1832 that his findings were officially published.[2] A decade later, in 1840, Scottish chemist John Stenhouse made the crucial discovery that this same chemical could be produced by distilling various agricultural materials, such as corn, oats, bran, and sawdust, with aqueous sulfuric acid.[1] Stenhouse also determined its empirical formula to be C5H4O2.[1] The name "furfurol" was coined in 1845 by George Fownes, derived from the Latin words furfur (bran) and oleum (oil).[3] The aldehydic nature of the compound was later confirmed by the French chemist Auguste Cahours in 1848.[3]

The structural elucidation of furfural was a gradual process. In 1870, Adolf von Baeyer proposed the furan ring structure, a theory that was further supported by the work of Heinrich Limpricht.[3] The definitive structure of the furan nucleus and, by extension, furfural was confirmed by Carl Harries in 1901.[1] Despite these early discoveries, furfural remained a laboratory curiosity until 1922, when the Quaker Oats Company commenced its mass production from oat hulls, marking the dawn of the industrial-scale valorization of agricultural residues.[2][3]

The Core of Synthesis: From Pentosans to Furfural

The fundamental chemistry of furan-2-carbaldehyde production lies in the acid-catalyzed dehydration of pentoses (five-carbon sugars).[4] These pentoses are abundant in nature as polysaccharides called pentosans, which are a major component of hemicellulose in lignocellulosic biomass. The overall process can be summarized in two main steps:

-

Hydrolysis of Pentosans: In the presence of an acid catalyst and heat, the glycosidic bonds of the pentosan polymers are cleaved, releasing the constituent pentose monomers, primarily xylose.

-

Dehydration of Pentoses: The liberated pentoses then undergo a series of acid-catalyzed reactions, resulting in the removal of three water molecules to form the furan ring with an aldehyde substituent at the second position.

The general chemical transformation can be represented as:

(C₅H₈O₄)n (Pentosan) + nH₂O → nC₅H₁₀O₅ (Xylose) → nC₅H₄O₂ (Furfural) + 3nH₂O

Quantitative Overview of Synthesis Parameters

The efficiency of furan-2-carbaldehyde synthesis is highly dependent on various process parameters. The following tables summarize quantitative data from different studies, showcasing the impact of reaction conditions on furfural yield.

Table 1: Influence of Reaction Conditions on Furfural Yield from Corncobs using Sulfuric Acid

| Temperature (°C) | H₂SO₄ Conc. (wt%) | Time (min) | Liquid/Solid Ratio | Furfural Yield (%) | Reference |

| 160 | 1 M | 60 | 20% substrate | 7.96 g/L | [3] |

| 170 | 1 M | 60 | 20% substrate | ~2.61 g/L | [3] |

| 180 | 1 M | 60 | 20% substrate | - | [3] |

| 190 | 0.10% | 20 | - | 99.50% | [5] |

| 180 | 4% | - | 0.6 mL/g | 55.85% | [6] |

| 120 | various | 120 | 1:5 | up to 15% | [7] |

Table 2: Effect of Different Acid Catalysts on Furfural Yield from Corncobs

| Catalyst | Catalyst Conc. | Temperature (°C) | Time (h) | Furfural Yield (%) | Reference |

| Phosphotungstic acid | 0.4 g | 160 | 4 | 26.23% | [8] |

| H₂SO₄ + Acetic Acid | 4 wt% H₂SO₄, 3 v% Acetic Acid | 180 | - | 55.85% | [6] |

| H₂SO₄ + Acetic Acid + FeCl₃·6H₂O | 4 wt% H₂SO₄, 3 v% Acetic Acid, 5 g FeCl₃ | 180 | - | 68.04% | [6] |

Table 3: Furfural Production from Xylose using Various Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Time (min) | Xylose Conversion (%) | Furfural Yield (%) | Reference |

| Acidic Ionic Liquid (IL-1) | Water/MIBK | 150 | 25 | 95.3% | 91.45% | [9] |

| HCl | Water | - | - | - | 29% | [10] |

| CrCl₃ + HCl | Water | 145 | - | - | 39% | [10] |

| SnCl₄ | EMIMBr (Ionic Liquid) | 130 | 60 | 98.9% | 71.1% | [11] |

| HCl + NaCl | Water/MIBK | 180 | 4 | - | 93% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of furan-2-carbaldehyde.

Protocol 1: Laboratory Scale Synthesis of Furfural from Corncobs using Sulfuric Acid

This protocol is based on the general principles of acid hydrolysis of biomass.

Materials and Equipment:

-

Ground corncobs (particle size < 1 mm)

-

Sulfuric acid (H₂SO₄), 1 M solution

-

Autoclave reactor with stirring mechanism

-

Heating oil bath

-

Magnetic stirrer

-

Condenser

-

Collection flask

-

Separatory funnel

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Prepare a 20% (w/v) suspension of ground corncobs in 1 M sulfuric acid solution.

-

Transfer the suspension to the autoclave reactor.

-

Place the reactor in a heating oil bath preheated to 160°C.

-

Commence stirring at 300 rpm.

-

Maintain the reaction temperature at 160°C for 60 minutes.

-

During the reaction, the furfural produced will co-distill with water. Collect the distillate using a condenser and collection flask.

-

Transfer the collected distillate to a separatory funnel.

-

Extract the aqueous distillate with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane using a rotary evaporator to yield crude furan-2-carbaldehyde.

-

The product can be further purified by distillation.

Protocol 2: Synthesis of Furfural from Xylose using an Acidic Ionic Liquid Catalyst in a Biphasic System

This protocol describes a more modern approach using an ionic liquid catalyst to achieve high yields.

Materials and Equipment:

-

D-(+)-Xylose

-

1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate (IL-1) catalyst

-

Deionized water

-

Methylisobutylketone (MIBK)

-

High-pressure reaction vessel with magnetic stirring and temperature control

-

Heating jacket

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

In a high-pressure reaction vessel, combine 1.0 g of D-(+)-xylose, 0.5 g of IL-1 catalyst, and 1.5 mL of deionized water.

-

Add 8.0 mL of MIBK to create a biphasic system.

-

Seal the reactor and begin stirring.

-

Heat the reaction mixture to 150°C using an electrical heating jacket and maintain this temperature for 25 minutes.

-

After the reaction time, rapidly cool the reactor to room temperature.

-

Separate the organic phase (MIBK layer containing furfural) from the aqueous phase.

-

The concentration of furfural in the MIBK phase can be determined by HPLC analysis. The catalyst in the aqueous phase can be recycled for subsequent reactions.

Visualizing the Synthesis Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in furan-2-carbaldehyde synthesis.

Caption: Acid-catalyzed conversion of pentosan to furan-2-carbaldehyde.

Caption: Experimental workflow for laboratory synthesis of furfural.

Conclusion

The journey of furan-2-carbaldehyde from its serendipitous discovery to its current status as a key renewable platform chemical is a compelling narrative of scientific progress. The early pioneering work laid the foundation for industrial processes that have transformed agricultural waste into a valuable resource. Modern research continues to refine the synthesis of furfural, with a focus on developing more efficient, selective, and environmentally benign catalytic systems. The detailed protocols and quantitative data presented in this guide aim to equip researchers with the necessary knowledge to contribute to the ongoing innovation in this vital area of green chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient production of furfural from corncob by an integrated mineral-organic-Lewis acid catalytic process :: BioResources [bioresources.cnr.ncsu.edu]

- 7. ijcea.org [ijcea.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

5-Propylfuran-2-carbaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for 5-Propylfuran-2-carbaldehyde. The information is compiled to assist researchers, scientists, and professionals in drug development in minimizing risks and ensuring safe laboratory practices when working with this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the key properties of 5-Propylfuran-2-carbaldehyde.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Appearance | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results | |

| Density | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results | |

| Vapor Pressure | Not explicitly stated in search results |

Hazard Identification and Classification

5-Propylfuran-2-carbaldehyde is a hazardous chemical. It is crucial to be aware of its classifications to handle it appropriately. The following table outlines the hazard statements associated with this compound based on available safety data sheets.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Respiratory Sensitization | H335: May cause respiratory irritation |

This information is based on data for structurally similar furan compounds, as specific GHS classification for 5-Propylfuran-2-carbaldehyde was not consistently available in the search results.

Experimental Protocols for Toxicological Assessment

Detailed toxicological studies specifically for 5-Propylfuran-2-carbaldehyde were not found in the public domain. However, the toxicological profile of furan and its derivatives is well-documented by organizations like the National Toxicology Program (NTP). The methodologies employed in these studies serve as a benchmark for assessing the potential toxicity of related compounds.

Should a toxicological assessment of 5-Propylfuran-2-carbaldehyde be required, the following experimental protocols, based on NTP guidelines for furan, would be relevant[2]:

a) Acute Toxicity Studies (LD50/LC50):

-

Objective: To determine the single dose of the substance that is lethal to 50% of a test population.

-

Methodology:

-

Animal Model: Typically, rats or mice of a specific strain (e.g., F344/N rats and B6C3F1 mice).

-

Administration: The substance is administered via the intended route of human exposure (e.g., oral gavage, dermal application, or inhalation).

-

Dose Range: A range of doses is administered to different groups of animals.

-

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: Statistical methods are used to calculate the LD50 or LC50 value.

-

b) Subchronic and Chronic Toxicity Studies:

-

Objective: To evaluate the effects of repeated exposure to the substance over a longer period (e.g., 90 days for subchronic, 2 years for chronic).

-

Methodology:

-

Animal Model: As in acute studies.

-

Administration: The substance is administered daily at various dose levels.

-

Parameters Monitored: Body weight, food consumption, clinical observations, hematology, clinical chemistry, and urinalysis are monitored throughout the study.

-

Pathology: At the end of the study, a complete necropsy is performed, and organs are examined histopathologically.

-

Carcinogenicity Assessment (in chronic studies): Tissues are examined for the presence of tumors.

-

c) Genetic Toxicology Studies:

-

Objective: To assess the potential of the substance to cause genetic mutations.

-

Methodology:

-

Ames Test (Bacterial Reverse Mutation Assay): The substance is tested for its ability to induce mutations in different strains of Salmonella typhimurium.

-

In Vitro Mammalian Cell Gene Mutation Assay: The substance is tested for mutagenicity in mammalian cell lines.

-

In Vivo Micronucleus Assay: The substance is administered to animals (e.g., mice), and their bone marrow cells are examined for chromosomal damage.

-

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling 5-Propylfuran-2-carbaldehyde. The following diagram illustrates a logical workflow for its safe management.

References

Potential Research Areas for 5-Propylfuran-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propylfuran-2-carbaldehyde is a furan derivative with significant untapped potential across diverse scientific disciplines. The furan nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Furthermore, furan-based compounds are valuable precursors for the synthesis of novel polymers and have been explored as next-generation biofuels. This technical guide provides a comprehensive overview of the known synthesis and properties of 5-propylfuran-2-carbaldehyde and outlines promising avenues for future research in medicinal chemistry, materials science, and renewable energy. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to facilitate further investigation into this versatile molecule.

Introduction to 5-Propylfuran-2-carbaldehyde